Desmosterol acetate
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Overview
Description
Desmosterol acetate is a chemical compound derived from desmosterol, which is an intermediate in the biosynthesis of cholesterol. Desmosterol is found in various marine organisms, particularly in red and brown algae. This compound is of interest due to its potential biological activities and its role in cholesterol metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmosterol acetate can be synthesized through the esterification of desmosterol with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine and is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, this compound can be produced by extracting desmosterol from natural sources such as red algae. The extraction process involves the use of solvents like ethanol, followed by purification steps to isolate desmosterol. The isolated desmosterol is then subjected to esterification with acetic anhydride to produce this compound. The industrial process may involve large-scale extraction and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Desmosterol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desmosterol ketone using oxidizing agents such as chromium trioxide.
Reduction: Reduction of this compound can yield desmosterol alcohol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Desmosterol ketone.
Reduction: Desmosterol alcohol.
Substitution: Various substituted desmosterol derivatives.
Scientific Research Applications
Desmosterol acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex sterols and other bioactive molecules.
Biology: Studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent in research laboratories.
Mechanism of Action
Desmosterol acetate exerts its effects by modulating the activity of enzymes involved in cholesterol biosynthesis. It acts as an intermediate in the conversion of lanosterol to cholesterol, influencing the levels of cholesterol and its precursors in cells. This compound also interacts with nuclear receptors such as liver X receptors, which regulate the expression of genes involved in lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A primary sterol in animal cells, structurally similar to desmosterol but lacks the additional double bond present in desmosterol.
Lanosterol: A precursor in the cholesterol biosynthesis pathway, structurally similar but with different functional groups.
Ergosterol: A sterol found in fungi, similar in structure but with distinct biological roles.
Uniqueness
Desmosterol acetate is unique due to its specific role as an intermediate in cholesterol biosynthesis and its potential biological activities. Unlike cholesterol, this compound has an additional double bond, which may confer distinct biochemical properties and interactions with cellular targets.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8,10,20,23-27H,7,9,11-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGEVWZIBSVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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